3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde
Overview
Description
3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7ClO2 and its molecular weight is 194.61 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization :
- Talybov and Baghirli (2020) described a reaction involving chloromethyl propargyl ether and 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand. This resulted in a compound with moderate yield and high selectivity, highlighting the utility of propargyl ethers in organic synthesis (Talybov & Baghirli, 2020).
Antioxidant, Antimicrobial, and Anticancer Properties :
- Konuş et al. (2019) synthesized derivatives of 2-(prop-2-yn-1-yloxy)benzaldehyde, demonstrating that these compounds possess notable antioxidant, antimicrobial, and anticancer properties. Particularly, one of the compounds showed significant cytotoxic activity against a breast adenocarcinoma cell line (Konuş et al., 2019).
Fluorescent Anticancer Agents :
- Kumar et al. (2018) reported the synthesis of fluorescent 1,4-dihydropyridine-linked bis-triazoles using a propargyl ether derivative. Some synthesized compounds showed better anticancer activity than the standard drug tamoxifen against breast carcinoma cells, and were also non-toxic to normal cells. This highlights the potential application of these compounds in tumor cell imaging (Kumar et al., 2018).
Chemoselective Reactions and Theoretical Investigations :
- Javan Khoshkholgh et al. (2012) described the CuI-catalyzed intramolecular oxa-DielsAlder reaction of 2-(prop-2-yn-1-yloxy)benzaldehydes, providing insights into the reaction mechanism through theoretical investigations. This research underscores the importance of propargyl ethers in facilitating chemoselective reactions (Javan Khoshkholgh et al., 2012).
Properties
IUPAC Name |
3-chloro-4-prop-2-ynoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2/c1-2-5-13-10-4-3-8(7-12)6-9(10)11/h1,3-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYCJAUZZEFTKHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=C(C=C1)C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390897 | |
Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
443291-07-4 | |
Record name | 3-Chloro-4-(prop-2-yn-1-yloxy)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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